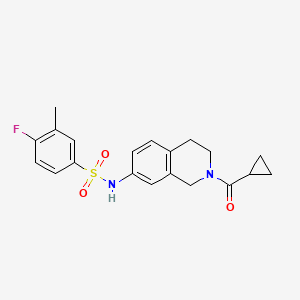

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Description

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide (CAS: 955715-54-5) is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group and a 4-fluoro-3-methylbenzenesulfonamide moiety. Its molecular formula is C₂₀H₂₁FN₂O₃S, with a molecular weight of 388.5 g/mol . The Smiles notation (Cc1cc(S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)C2CC2)CC3)ccc1F) highlights the spatial arrangement of functional groups, including the electron-withdrawing fluorine and methyl substituents on the benzene ring.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-10-18(6-7-19(13)21)27(25,26)22-17-5-4-14-8-9-23(12-16(14)11-17)20(24)15-2-3-15/h4-7,10-11,15,22H,2-3,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSGMJECRVKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of Cyclopropanecarbonyl Intermediate: Cyclopropanecarboxaldehyde is oxidized using an oxygen-containing gas under agitation to form cyclopropanecarboxylic acid.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety is synthesized through a series of reactions involving the reduction of isoquinoline derivatives.

Coupling Reactions: The cyclopropanecarbonyl intermediate is coupled with the tetrahydroisoquinoline derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Functional Group Impact :

- Sulfonamide vs. Benzamide : The target’s sulfonamide group (pKa ~10) is more acidic than benzamide derivatives (e.g., ), influencing hydrogen-bonding capacity and solubility .

- Electron-Withdrawing Substituents : The 4-fluoro-3-methyl group in the target compound offers moderate electron withdrawal, whereas 4-trifluoromethyl () and 3-fluoro-4-methoxy () substituents provide stronger electronic effects, altering reactivity and metabolic stability.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C23H20N2O4S

- Molecular Weight : 388.423 g/mol

- CAS Number : 955644-27-6

Structure

The structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4s | PC-3 | 49.79 |

| 4t | HeLa | 78.72 |

These values indicate that certain derivatives exhibit potent inhibition of cell growth, suggesting a promising avenue for further research into their mechanism of action and therapeutic applications .

The mechanism by which these compounds exert their effects is still under investigation. However, studies suggest that they may act through multiple pathways, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes involved in cancer progression.

For example, compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide have been noted for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds in this class may possess antimicrobial activity. Research indicates that certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in treating infections alongside cancer therapies.

Study on Cytotoxicity

A study conducted on bis(spiropyrazolone) derivatives evaluated their cytotoxicity against five human tumor cell lines and one normal cell line. The results indicated that certain derivatives had an IC50 below 1 µM against Leishmania mexicana, showcasing their potential as dual-action agents against both cancer and parasitic infections .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety profiles of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide. Preliminary data suggest favorable outcomes in animal models; however, comprehensive evaluations are needed to assess long-term effects and therapeutic windows.

Q & A

Q. What synthetic methodologies are recommended for multi-gram-scale preparation of this compound?

A scalable synthesis involves sequential acylation and sulfonylation. For example, cyclopropanecarbonyl groups can be introduced via reaction of tetrahydroisoquinoline intermediates with cyclopropanecarbonyl chloride in anhydrous THF under nitrogen, followed by sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) . Purification typically employs column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization from dichloromethane/hexane. Yield optimization (>70%) requires strict moisture control and stoichiometric monitoring of sulfonyl chloride .

Q. How is structural confirmation achieved for this compound?

Advanced spectroscopic techniques are critical:

- NMR : and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.1–3.5 ppm for cyclopropane and methyl groups) confirm substitution patterns .

- HRMS : High-resolution mass spectrometry (e.g., [M+H] or [M–H] ions) validates molecular formula (CHFNOS) .

- X-ray crystallography : Single-crystal analysis (e.g., R-factor ≤0.05) resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing tetrahydroisoquinoline conformers) .

Advanced Research Questions

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or micellar encapsulation (using PEG-based surfactants) are empirically validated. For pharmacokinetic studies, pro-drug modifications (e.g., esterification of sulfonamide groups) enhance bioavailability. Solubility parameters (logP ≈3.5) should be calculated via HPLC-derived hydrophobicity indices .

Q. How can structure-activity relationships (SAR) be explored for the cyclopropanecarbonyl moiety?

Systematic substitution of the cyclopropane ring (e.g., with cyclobutane or fluorinated analogs) and comparative bioactivity profiling (e.g., IC in enzyme inhibition assays) reveal steric and electronic dependencies. Molecular docking (using software like AutoDock Vina) predicts binding affinity to target proteins (e.g., carbonic anhydrase isoforms) .

Q. What analytical methods resolve contradictory crystallographic and spectroscopic data?

Discrepancies in bond lengths (e.g., C–N vs. C–O) may arise from dynamic conformational changes in solution vs. solid state. Combined use of variable-temperature NMR and DFT (density functional theory) calculations (B3LYP/6-31G* basis set) reconciles such differences by modeling energy-minimized geometries .

Q. How are impurities (>0.1%) identified and quantified in batch synthesis?

HPLC-MS with charged aerosol detection (CAD) or UPLC-PDA (photodiode array) at 254 nm detects sulfonic acid byproducts or unreacted intermediates. Limit of quantification (LOQ) ≤0.05% is achievable with C18 columns (e.g., Waters Acquity) and acetonitrile/0.1% TFA gradients .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating enzyme inhibition potency?

- Carbonic anhydrase inhibition : Fluorescent thermal shift assay (FTSA) with recombinant human CA-II/IX isoforms.

- Kinase profiling : ADP-Glo™ kinase assay for selectivity screening against a panel of 50+ kinases. Data normalization requires Z’-factor validation (≥0.5) and IC curve fitting (four-parameter logistic model) .

Q. How is metabolic stability assessed in hepatic microsome models?

Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile. LC-MS/MS quantifies parent compound depletion; intrinsic clearance (Cl) is calculated via first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.